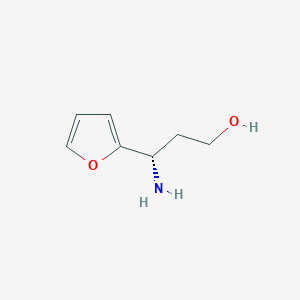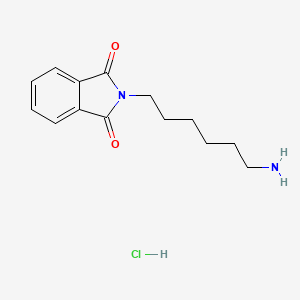
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C7H8BNO2 It is a derivative of boronic acid, featuring a pyridine ring attached to a vinyl group, which is further connected to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like ethanol or water) under mild temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alkane derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a building block for more complex molecules. The vinyl group provides additional reactivity, allowing for further functionalization and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Vinylboronic acid: Lacks the pyridine ring, featuring only the vinyl and boronic acid groups.
Pyridine-2-boronic acid: Similar pyridine structure but with the boronic acid group attached directly to the pyridine ring.
Uniqueness
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is unique due to the combination of the pyridine ring and the vinyl group, which provides enhanced reactivity and versatility in various chemical reactions. This combination allows for the formation of more complex and diverse molecules, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H8BNO2 |
|---|---|
Poids moléculaire |
148.96 g/mol |
Nom IUPAC |
[(E)-2-pyridin-4-ylethenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h1-6,10-11H/b4-1+ |
Clé InChI |
PPHNUZZZZYAUAH-DAFODLJHSA-N |
SMILES isomérique |
B(/C=C/C1=CC=NC=C1)(O)O |
SMILES canonique |
B(C=CC1=CC=NC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)





